molecular formula C22H20N4O2S B2901553 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1020488-89-4

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2901553
CAS No.: 1020488-89-4
M. Wt: 404.49
InChI Key: USHSWDNHAPSDFI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amines or alcohols

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-13-20(24-21(27)16(2)28-18-11-7-4-8-12-18)26(25-15)22-23-19(14-29-22)17-9-5-3-6-10-17/h3-14,16H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSWDNHAPSDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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